2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)11-17(21)20-18-19-16(12-22-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNMKTXRLZFULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylbenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
The compound has shown promise in several biological applications:
- Antimicrobial Properties: Studies indicate that 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits significant antimicrobial activity against various pathogens. The thiazole moiety is known to disrupt bacterial lipid biosynthesis, leading to growth inhibition of bacteria and fungi.
- Anticancer Activity: Preliminary research suggests that this compound may have anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Medicinal Chemistry
The compound serves as a lead structure in drug design and development:
- Drug Development: Its structural characteristics allow it to be modified to enhance potency and selectivity against specific targets. Researchers are exploring derivatives of this compound to develop new antibiotics and anticancer agents .
Coordination Chemistry
In coordination chemistry, the compound can act as a ligand:
- Metal Complex Formation: The presence of nitrogen and sulfur atoms enables the formation of metal complexes that could have applications in catalysis or materials science.
Material Science
The compound's unique properties make it suitable for developing advanced materials:
- Conductive Polymers: Research is ongoing into using this compound as a precursor for synthesizing conductive polymers that can be used in electronic devices.
Agricultural Chemistry
Due to its antimicrobial properties, it could also find applications in agricultural chemistry:
- Pesticides and Fungicides: The ability of the compound to inhibit microbial growth suggests potential use as an active ingredient in pesticides or fungicides .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as a new class of antibiotics.
Case Study 2: Anticancer Activity
Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The study focused on the mechanism of action involving apoptosis induction, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazole ring and the amide linkage play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural features, pharmacological activities, and synthesis data for 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and related compounds:
Biological Activity
2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a thiazole ring, which is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 266.36 g/mol. The compound's structure includes a thiazole moiety linked to an acetamide group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2S |
| Molar Mass | 266.36 g/mol |
| CAS Number | 16098-04-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenyl and 4-phenylthiazole derivatives through acetamide formation. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as solvent-assisted reactions and microwave irradiation for efficiency .
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound displays promising antibacterial activity against various pathogens:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values for these pathogens were recorded at concentrations as low as 1 µg/mL, indicating potent antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity against strains such as Aspergillus niger and Apergillus oryzae. The antifungal assays revealed that the compound could inhibit fungal growth effectively at similar concentrations used in antibacterial tests .
Anticancer Activity
Thiazole derivatives are increasingly recognized for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. In vitro studies have indicated cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : Binding to enzymes critical for DNA replication or protein synthesis.
- Cell Membrane Disruption : Altering the integrity of microbial cell membranes leading to cell death.
These interactions highlight the compound's potential as a lead structure for developing new antimicrobial and anticancer agents .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:
- Study on Antimicrobial Properties : A study conducted on various amides derived from thiazole demonstrated significant antibacterial activity against E. coli and S. aureus, with some compounds showing synergistic effects when combined with conventional antibiotics .
- Anticancer Evaluation : Research investigating thiazole-based compounds reported that several derivatives exhibited cytotoxicity against human cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .
Q & A
Basic: What are the common synthetic routes for 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?
Answer:
A standard synthesis involves reacting 2-amino-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Key steps include:
- Dropwise addition of chloroacetyl chloride to the amine in dioxane at 20–25°C .
- Quenching the reaction with water, followed by filtration and recrystallization from ethanol-DMF to isolate the product .
- Alternative routes may use sodium azide (NaN₃) in toluene:water mixtures for azide intermediates, monitored via TLC (hexane:ethyl acetate = 9:1) .
Basic: Which spectroscopic and structural characterization methods are critical for this compound?
Answer:
- X-ray crystallography : Determines molecular conformation, hydrogen bonding (e.g., N–H⋯N interactions forming R₂²(8) motifs), and torsion angles (e.g., 61.8° between thiazole and aryl rings) .
- NMR and IR spectroscopy : Confirm functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) and regiochemistry.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
- Solvent selection : Polar aprotic solvents like dioxane improve solubility of intermediates .
- Catalyst/base : TEA enhances nucleophilicity of the amine .
- Temperature control : Maintain 20–25°C during reagent addition to avoid side reactions .
- Purification : Recrystallization from ethanol-DMF achieves >95% purity .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Modify the 4-methylphenyl or thiazole moieties to assess impacts on bioactivity (e.g., antimicrobial or anticancer properties) .
- Coordination chemistry : Explore metal-binding capabilities of the thiazole nitrogen and acetamide carbonyl for drug design .
- Crystallographic data : Correlate hydrogen-bonding networks with solubility and stability .
Basic: What biological activities are associated with this compound?
Answer:
Thiazole-acetamide derivatives exhibit:
- Anticancer activity : Inhibition of tumor cell proliferation via kinase modulation .
- Antimicrobial effects : Disruption of bacterial membrane integrity .
- Antiviral potential : Interference with viral replication enzymes (based on structural analogs) .
Advanced: How is crystallographic data analyzed to determine molecular conformation?
Answer:
- Data collection : Single-crystal X-ray diffraction at 230 K .
- Refinement : Riding models for H-atoms with isotropic displacement parameters (Ueq × 1.18–1.22) .
- Key metrics : R factor (<0.04), wR factor (<0.08), and mean C–C bond length deviations (~0.004 Å) validate accuracy .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
- Assay standardization : Control variables like cell line selection, incubation time, and solvent (DMSO vs. saline) .
- Purity verification : Recrystallization or HPLC to rule out impurities .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl or dichlorophenyl variants) to isolate active pharmacophores .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Ethanol-DMF mixtures yield high-purity crystals .
- Column chromatography : Silica gel with hexane:ethyl acetate gradients for azide intermediates .
- Filtration : Remove unreacted starting materials using aqueous washes .
Advanced: What computational methods support the study of this compound?
Answer:
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using PubChem-derived 3D structures.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications.
- MD simulations : Assess stability in biological membranes or solvent environments.
Basic: What safety protocols are recommended for handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
